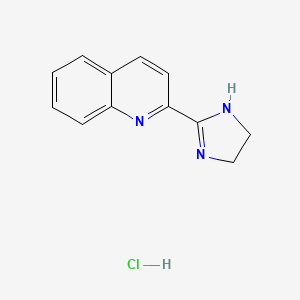

BU 224 Hydrochlorid

Übersicht

Beschreibung

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a Ki value of 2.1 nM . The imidazoline I2 receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .

Molecular Structure Analysis

The empirical formula of BU 224 hydrochloride is C12H11N3·HCl . Its molecular weight is 233.70 . The SMILES string representation of its structure isCl[H].C1CN=C(N1)c2ccc3ccccc3n2 .

Wissenschaftliche Forschungsanwendungen

Imidazolin-I2-Rezeptor-Ligand

BU 224 Hydrochlorid ist ein hoch affiner Ligand für die Imidazolin-I2-Bindungsstelle . Es hat einen Ki-Wert von 2,1 nM, was eine starke Bindungsaffinität anzeigt .

Antagonist von Imidazolin-Liganden auf Morphin-Antinozizeption

This compound wurde als ein möglicher I2-Antagonist identifiziert. Es antagonisiert die Auswirkungen von Imidazolin-Liganden auf die Morphin-Antinozizeption .

Spinale Antinozizeption

This compound wurde auf seine Auswirkungen auf die spinale Antinozizeption untersucht. Bei spinaler Applikation, ähnlich einer intrathekalen Applikation, reduzierte BU-224 die nozizeptiven Reaktionen von Neuronen des Rückenmarks und führte zu einer dosisabhängigen Hemmung der durch C-Fasern evozierten Antworten, der Nachentladung und der Wind-up-Effekte der Zellen .

Linderung neuropathischer Schmerzen

This compound hat potenzielle Anwendungen bei der Linderung neuropathischer Schmerzen. Es hat sich gezeigt, dass es bei Rattenmodellen für entzündliche und neuropathische Schmerzen wirksam ist .

Rotationsverhalten bei Ratten

This compound erzeugt ein ipsilaterales Rotationsverhalten bei Ratten mit einer vollständigen 6-OHDA-Läsion des Nigrostriatal-Trakts .

Pharmakologische Forschung

This compound wird in der pharmakologischen Forschung verwendet, insbesondere in Studien, die den Imidazolin-I2-Rezeptor untersuchen .

In Vivo

In vivo studies have investigated the effects of BU 224 hydrochloride on a range of physiological processes. For example, it has been used to study the role of PKC in inflammation and pain, as well as its effects on wound healing. Furthermore, it has been used to study the effects of PKC inhibition on the development of tumors and the progression of diseases such as diabetes and cancer.

In Vitro

In vitro studies have investigated the effects of BU 224 hydrochloride on cellular signaling pathways. For example, it has been used to study the effects of PKC inhibition on the activation of transcription factors and the regulation of gene expression. Furthermore, it has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

Target of Action

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . The imidazoline I2 receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .

Mode of Action

BU 224 hydrochloride interacts with the imidazoline I2 receptor, where it acts as a potent antagonist This means it binds to the receptor and inhibits its function

Biochemical Pathways

The imidazoline I2 receptor is involved in various biochemical pathways. For instance, it plays a role in the modulation of pain and neuroprotection

Result of Action

In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest the antidepressant-like activity of BU224 .

Biologische Aktivität

BU 224 hydrochloride has been shown to have a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-proliferative effects. Furthermore, it has been shown to have an effect on a variety of physiological processes, such as inflammation, pain, and wound healing.

Biochemical and Physiological Effects

BU 224 hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of PKC, leading to the disruption of a variety of cellular signaling pathways. Furthermore, it has been shown to have an effect on a range of physiological processes, such as inflammation, pain, and wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BU 224 hydrochloride in laboratory experiments include its high potency and its ability to inhibit PKC activity. Furthermore, it is a small-molecule inhibitor, which makes it easy to handle and store. The main limitation of using BU 224 hydrochloride in laboratory experiments is its relatively short half-life, which can limit its effectiveness in long-term studies.

Zukünftige Richtungen

The potential future directions for BU 224 hydrochloride research include further investigations into its effects on cellular signaling pathways and its effects on a range of physiological processes. Furthermore, further research could investigate its potential therapeutic applications, such as its use in the treatment of inflammation, pain, and wound healing. Additionally, further research could investigate its potential use in the treatment of tumors and the progression of diseases such as diabetes and cancer. Finally, further research could investigate its potential use as a tool for drug discovery and development.

Safety and Hazards

BU 224 hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements are P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.